molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7

Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate

Cat. No.: B12893356
CAS No.: 7355-63-7
M. Wt: 566.8 g/mol
InChI Key: JCVBDHFXFFTGDQ-UHFFFAOYSA-N
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Description

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate: is a complex organic compound with the molecular formula C₃₂H₅₄O₈. It is characterized by the presence of tetrahydrofuran rings and an adipate backbone, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate typically involves the esterification of adipic acid with 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate
  • Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) glutarate

Uniqueness

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate is unique due to its specific ester linkage and the presence of tetrahydrofuran rings, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

7355-63-7

Molecular Formula

C32H54O8

Molecular Weight

566.8 g/mol

IUPAC Name

bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate

InChI

InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2

InChI Key

JCVBDHFXFFTGDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4

Origin of Product

United States

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